molecular formula C15H9ClF3N3O2 B2621250 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride CAS No. 848422-75-3

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride

Cat. No.: B2621250
CAS No.: 848422-75-3
M. Wt: 355.7
InChI Key: GAQRZEOKZVGKRV-UHFFFAOYSA-N
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Description

Structural Classification Within Pyrazolopyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are fused bicyclic systems comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) fused to a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3). The compound 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride belongs to this class, with substitutions at three strategic positions:

Position Substituent Role/Effect
3 Carbonyl chloride Serves as a reactive handle for synthesizing amides or esters.
5 4-Methoxyphenyl Enhances lipophilicity and enables π–π stacking with biological targets.
7 Trifluoromethyl Improves metabolic stability and modulates electron density.

The planar, rigid core of the pyrazolo[1,5-a]pyrimidine scaffold facilitates interactions with enzymatic active sites, particularly kinases, by mimicking ATP’s adenine moiety. The trifluoromethyl group at position 7 introduces strong electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in target proteins. Meanwhile, the 4-methoxyphenyl group at position 5 contributes to solubility and target engagement through its methoxy group’s hydrogen-bonding potential.

Historical Context of Pyrazolo[1,5-a]pyrimidine Scaffold Development

The pyrazolo[1,5-a]pyrimidine scaffold emerged in the mid-20th century as researchers explored fused heterocycles for pharmacological applications. Early synthetic routes relied on cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles like β-diketones or β-enaminones. Over time, advancements in microwave-assisted synthesis and solvent-free methodologies improved efficiency and reduced environmental impact.

By the 1980s, the scaffold gained prominence in kinase inhibitor development due to its ability to occupy ATP-binding pockets. Commercial drugs like Dorsomorphin (AMPK inhibitor) and Anagliptin (DPP-4 inhibitor) validated its therapeutic relevance. The introduction of trifluoromethyl and aryl groups in the 2000s further expanded its utility, enabling fine-tuning of pharmacokinetic properties. The compound 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride exemplifies modern derivatization strategies aimed at optimizing bioactivity and synthetic versatility.

Significance of Trifluoromethyl and Methoxyphenyl Substituents

The trifluoromethyl group at position 7 plays a critical role in modulating the compound’s electronic and steric profile. As a strong electron-withdrawing group, it increases the scaffold’s electrophilicity, potentially enhancing interactions with nucleophilic residues in target enzymes. Additionally, the trifluoromethyl group improves metabolic stability by resisting oxidative degradation, a common issue in drug development.

The 4-methoxyphenyl group at position 5 contributes to the compound’s pharmacokinetic profile. The methoxy group’s electron-donating nature increases lipophilicity, promoting membrane permeability and oral bioavailability. Furthermore, the aromatic ring enables π–π stacking interactions with tyrosine or phenylalanine residues in protein binding sites, enhancing target affinity.

The carbonyl chloride at position 3 provides a reactive site for post-synthetic modifications. This moiety allows facile conversion to amides, esters, or thioesters, enabling the generation of derivative libraries for structure-activity relationship studies. For example, coupling with amines could yield prodrugs or conjugates with improved solubility or targeting capabilities.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2/c1-24-9-4-2-8(3-5-9)11-6-12(15(17,18)19)22-14(21-11)10(7-20-22)13(16)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQRZEOKZVGKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under reflux conditions in the presence of a suitable solvent such as methanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow techniques. This involves the lithiation of the starting material followed by trapping with electrophiles in a flow reactor . This method ensures high yields and efficient separation of the desired product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction TypeReagents/ConditionsProductYield (%)Selectivity
AmidationPrimary amines (R-NH₂), DCM, 0–25°C3-Carboxamide derivatives72–88High (C3 position)
EsterificationMethanol, pyridine, reflux3-Carbomethoxy analogs65–78Moderate
Thioester FormationThiophenol, Et₃N, THF3-Thiocarbonyl derivatives58–70Low (competing hydrolysis)

This reactivity is facilitated by the electron-withdrawing trifluoromethyl group at C7, which increases the electrophilicity of the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl substituent undergoes regioselective electrophilic substitution at the para position relative to the methoxy group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 82%) .

  • Sulfonation : Oleum (20% SO₃) at 60°C produces sulfonic acid derivatives (yield: 75%).

The methoxy group directs incoming electrophiles to the ortho/para positions, but steric hindrance from the pyrazolo[1,5-a]pyrimidine core limits substitution to the para position .

Cross-Coupling Reactions

The trifluoromethyl group enables Suzuki-Miyaura couplings at C7 under palladium catalysis:

Coupling PartnerCatalyst SystemConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME, 80°C7-Phenyl derivative68
VinylboronatePdCl₂(dppf), CsFTHF, 60°C7-Vinyl analog54

These reactions proceed via oxidative addition of the C–F bond to Pd(0), followed by transmetallation and reductive elimination.

Hydrolysis and Stability

The carbonyl chloride group is susceptible to hydrolysis:

  • Aqueous hydrolysis : Forms 3-carboxylic acid (pH 7–9, 25°C, t₁/₂ = 2.3 h).

  • Controlled hydrolysis : Using H₂O/THF (1:4) at 0°C yields acid chlorides as intermediates for further derivatization .

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with bifunctional nucleophiles:

  • Hydrazine : Forms pyrazolo[1,5-a]pyrimidine-fused triazoles (yield: 63%) .

  • Urea : Generates quinazolinone hybrids under microwave irradiation (150°C, 20 min).

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group at C7 enhances electrophilicity at C3 by −I effect, accelerating nucleophilic acyl substitutions.

  • Steric Effects : The 4-methoxyphenyl group creates steric bulk that limits substitution at adjacent positions .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates by stabilizing transition states.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride typically involves multi-step organic reactions, including the formation of pyrazole and pyrimidine rings. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity, making these compounds potential candidates for developing new antimicrobial agents .

Anticancer Properties

Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as K562 and MCF-7. The mechanism often involves interference with cellular signaling pathways, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation. Studies suggest that certain modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance anti-inflammatory activity, potentially providing therapeutic benefits for conditions like arthritis .

Case Study 1: Antimicrobial Screening

A recent study synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and screened them for antimicrobial activity. Compounds were tested against a panel of bacteria and fungi using the well diffusion method. The results indicated that some derivatives exhibited zones of inhibition greater than 20 mm against Mycobacterium smegmatis, suggesting strong antibacterial potential .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cell growth in MCF-7 breast cancer cells. The study found that certain compounds induced significant apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, making it a potent inhibitor of various biological pathways. The compound can inhibit enzymes such as carboxylesterase and translocator protein, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The carbonyl chloride group in the target compound offers superior reactivity for forming amides or esters compared to inert groups like phenyl .
  • Carboxylic acid derivatives (e.g., from ) are less reactive but serve as stable precursors for salt formation or coordination chemistry .

Substituent Variations at Position 5

Position 5 substitutions modulate electronic properties and biological activity:

Compound Name Substituent at Position 5 Electronic Effects Notable Findings
Target Compound 4-Methoxyphenyl Electron-donating (methoxy group) Enhanced resonance stabilization
5-(2-Furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 2-Furyl Electron-withdrawing (heteroaromatic) Improved fluorescence properties
5-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Naphthalen-1-yl Bulky hydrophobic group Increased lipophilicity, agrochemical use

Key Observations :

  • The 4-methoxyphenyl group in the target compound provides a balance of electron donation and steric accessibility, favoring synthetic versatility .
  • Bulky substituents (e.g., naphthyl) enhance hydrophobic interactions but may hinder reaction kinetics .

Impact of Trifluoromethyl Group at Position 7

The trifluoromethyl group is a critical feature across all analogs:

  • Lipophilicity: Increases logP values by ~1.5–2.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Resists oxidative degradation, as evidenced by studies on 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in cytotoxic assays .
  • Electronic Effects : Strong electron-withdrawing nature activates the pyrimidine ring for electrophilic substitutions .

Key Observations :

  • High yields (>90%) are achievable with electron-rich aryl groups at position 5 (e.g., 6j) .
  • Carbonyl chloride derivatives require stringent anhydrous conditions to prevent hydrolysis .

Biological Activity

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride (CAS No. 848422-75-3) is a synthetic compound belonging to the pyrazolopyrimidine class, notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₉ClF₃N₃O₂
  • Molecular Weight : 355.70 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl group, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis via caspase activation
A549 (Lung)15.0Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential application in treating inflammatory diseases.

ModelDose (mg/kg)Effect
Carrageenan-induced10Reduced paw edema
LPS-induced5Decreased cytokine levels

Antimicrobial Activity

Preliminary tests indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard disk diffusion methods.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13

Case Studies

  • Breast Cancer Model : A study published in Cancer Research explored the effects of this compound on MCF-7 cells. Researchers observed significant reductions in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
  • Inflammatory Response : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and lower levels of inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential role in developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, and how can yield and purity be maximized?

Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under reflux conditions. For example:

  • Core formation : Start with a pyrazole-amine precursor (e.g., 5-amino-1H-pyrazole-4-carboxylate derivatives) and react with trifluoromethyl-containing ketones or nitriles. Cyclization in pyridine at reflux (5–6 hours) is common, followed by neutralization with HCl to precipitate the product .
  • Functionalization : Introduce the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution. The carbonyl chloride group can be added using oxalyl chloride or POCl3 under anhydrous conditions .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol or dioxane) to improve purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for pyrimidine and methoxyphenyl groups) and confirm trifluoromethyl signals (δ ~120–125 ppm in <sup>13</sup>C NMR). The carbonyl chloride group appears as a deshielded carbon at δ ~165 ppm .
  • IR spectroscopy : Identify C=O stretching (1740–1780 cm<sup>-1</sup>) and C-Cl bonds (750–800 cm<sup>-1</sup>) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]<sup>+</sup> or [M-Cl]<sup>+</sup> fragments) .
  • Elemental analysis : Verify C, H, N content (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol or DMSO. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.9° have been reported for related compounds .
  • Data collection : Use a Rigaku Saturn diffractometer with Cu-Kα radiation (λ = 1.54178 Å). Refine structures using SHELX or Olex2 software.
  • Applications : Confirm bond lengths (e.g., C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles to assess planarity, which influences π-π stacking in enzyme binding .

Q. What strategies address contradictions between spectroscopic data and computational modeling for this compound?

Methodological Answer:

  • Case study : If NMR predicts a planar structure but DFT calculations suggest torsional strain, validate via X-ray crystallography. For example, reports a 266–268°C melting point for a related compound, aligning with crystallographic stability .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility. Compare with molecular dynamics simulations to reconcile discrepancies .

Q. How does the trifluoromethyl group influence bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Electron-withdrawing effects : The -CF3 group enhances metabolic stability and modulates pKa of adjacent nitrogen atoms, improving binding to enzymes like kinases or purine receptors .
  • Structure-activity relationship (SAR) : Compare with non-fluorinated analogs (e.g., methyl or ethyl derivatives) using enzymatic assays. For example, trifluoromethyl groups in enhance antitrypanosomal activity by 10-fold .

Q. What are the challenges in scaling up reactions for analogues of this compound, and how can they be mitigated?

Methodological Answer:

  • Scale-up issues : Exothermic reactions (e.g., cyclization in pyridine) require controlled temperature gradients. Use jacketed reactors with gradual reagent addition .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency. For example, achieves 67–70% yields via ethanol recrystallization .

Q. How can computational tools predict the reactivity of the carbonyl chloride group in downstream derivatization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The carbonyl chloride’s electrophilic carbon (partial charge ~+0.35) is prone to nucleophilic attack by amines or alcohols .
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF or THF) to match experimental conditions .

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